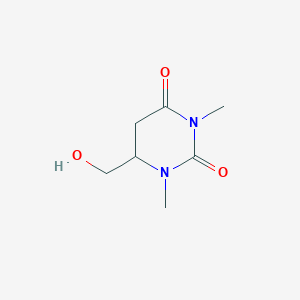![molecular formula C15H20O3 B14559882 2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione CAS No. 61692-59-9](/img/structure/B14559882.png)
2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound’s structure includes a spiro[5.5]undecane skeleton, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione involves several steps. One common method includes the reaction of a suitable precursor with 2-methylpropyl alcohol under specific conditions to introduce the 2-methylpropoxy group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compound behavior.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-diene: A similar compound with a spiro[5.5]undecane skeleton but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but containing different heteroatoms in the rings.
Uniqueness
2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione is unique due to its specific substituents and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications .
Properties
CAS No. |
61692-59-9 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
10-(2-methylpropoxy)spiro[5.5]undeca-4,9-diene-3,11-dione |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-18-13-4-3-7-15(14(13)17)8-5-12(16)6-9-15/h4-5,8,11H,3,6-7,9-10H2,1-2H3 |
InChI Key |
FUKNUVGCJDOREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CCCC2(C1=O)CCC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


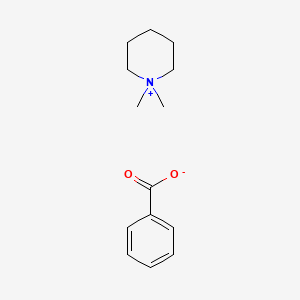
![N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline)](/img/structure/B14559801.png)
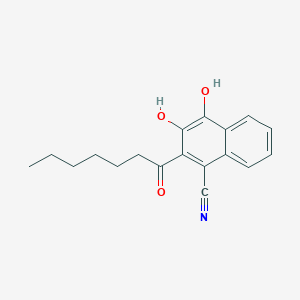
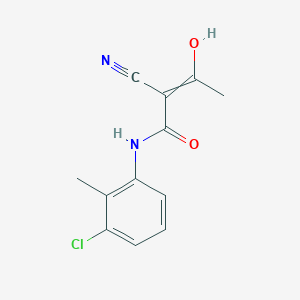
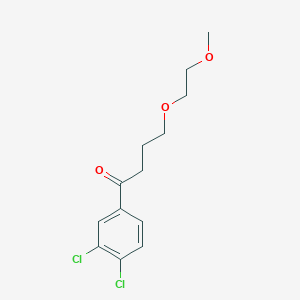

![Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14559833.png)
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
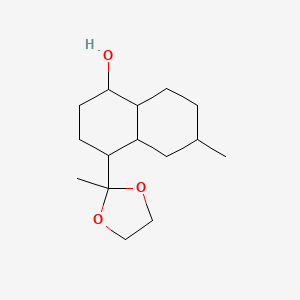
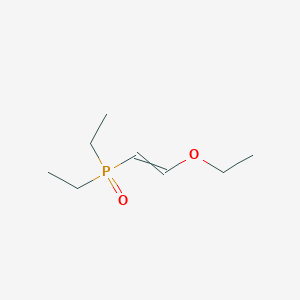
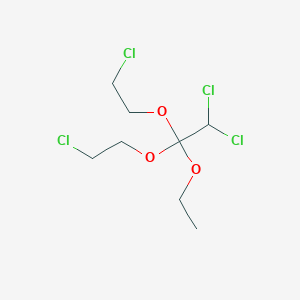
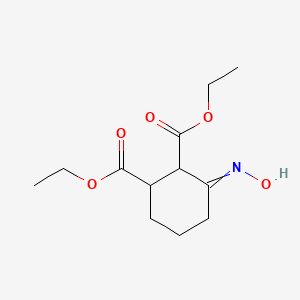
![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
